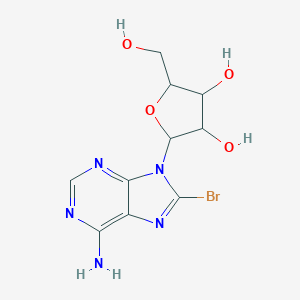

8-Bromoadenosine

Overview

Description

8-Bromoadenosine is an adenosine analog . It is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP . It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .

Synthesis Analysis

8-vinyladenosine was prepared from 8-bromoadenosine using a palladium cross-coupling reaction with tetravinyltin . The procedure involves refluxing of 8-bromoadenosine with hexamethyldisilazane (HMDS) in dioxane for 8 hours which yielded persilylated 8-bromoadenosine .Molecular Structure Analysis

The molecular formula of 8-Bromoadenosine is C10H12BrN5O4 . The molecular weight is 346.14 .Chemical Reactions Analysis

In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP, but it kept the fibers relaxed . In the presence of calcium, the fibers exhibited force development and active shortening to varying extents .Physical And Chemical Properties Analysis

8-Bromoadenosine has a molecular weight of 346.14 . It is a solid substance stored at 4°C .Scientific Research Applications

Conformational Analysis : The crystal structures of 8-bromoguanosine and 8-bromoadenosine indicate they exist in the syn conformation, contrasting the usual anti conformation found in purine nucleosides. This suggests specific rotational isomerism due to the bromine atom at the 8-position, impacting RNA polymerization reactions (Tavale & Sobell, 1970).

Biochemical Interactions : The interaction of 8-bromoadenosine with human serum albumin (HSA) was studied using fluorescence spectroscopy and molecular modeling. This research is significant for understanding drug-protein interactions and has applications in determining total proteins in biological samples (Cui et al., 2009).

Synthesis of Antimetabolites : Modified nucleoside 8-bromoadenosine, synthesized through an eco-friendly procedure, serves as a base compound for creating purine antimetabolites. These have potential therapeutic activities against tumor and viral diseases (Birichevskaya et al., 2021).

Preparation Methods : Studies have shown different methods for preparing 8-bromoadenosine, emphasizing the influence of pH values on its yield. This is crucial for synthesizing analogs of purine nucleosides and nucleotides with broad biological activity (Khancheuski et al., 2021).

Radiosensitization in Cancer Therapy : 8-Bromoadenine (8BrA) is identified as a potential DNA radiosensitizer due to its interaction with low-energy electrons, a key component in cancer radiation therapy. Understanding its interaction helps in developing new therapeutic agents (Schürmann et al., 2017).

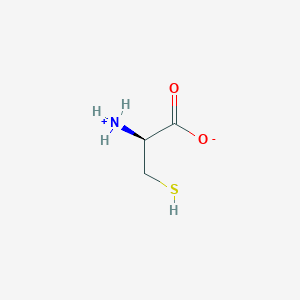

Formation of Cysteine Adducts : 8-Bromoadenosine can react with cysteine under physiological conditions, forming adducts. This finding suggests potential interactions within nucleotides, RNA, and DNA (Suzuki et al., 2018).

Cell Division Promotion : In plant research, 8-Bromoadenosine 3':5'-cyclic monophosphate can replace cytokinesins in promoting cell division, offering insights into cellular regulation mechanisms (Wood & Braun, 1973).

Glucose Transport and Gene Expression : Research on 8-bromoadenosine cyclic 3', 5'-phosphate has revealed its ability to stimulate glucose transport and expression of glucose transporter and immediate early genes in 3T3‐L1 preadipocytes, contributing to our understanding of cellular metabolism (Cornelius et al., 1991).

Hormonal Regulation Studies : The biosynthesis and secretion of human chorionic gonadotropin (hCG) were studied in JAR choriocarcinoma cells treated with 8-bromoadenosine, enhancing our understanding of hormonal regulation in neoplastic trophoblasts (Martell & Ruddon, 1990).

Volume Regulation in Cells : The effect of 8-bromoadenosine on cell volume in jejunal crypt epithelial cells has been examined, demonstrating its role in isotonic volume regulation and chloride efflux (Macleod et al., 1994).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUPMOPLUQHMLE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021364 | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoadenosine | |

CAS RN |

2946-39-6 | |

| Record name | 8-Bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

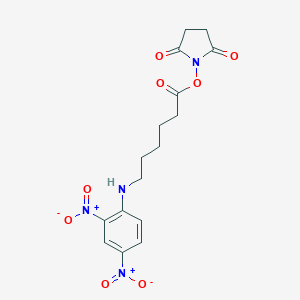

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)